molecular formula C5H11ClN2O3 B1338717 Methyl 2-(2-aminoacetamido)acetate hydrochloride CAS No. 2776-60-5

Methyl 2-(2-aminoacetamido)acetate hydrochloride

Cat. No.: B1338717
CAS No.: 2776-60-5
M. Wt: 182.6 g/mol
InChI Key: RZOAGVGJBLVHIZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoacetamido)acetate hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O3 and its molecular weight is 182.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Methyl 2-(2-aminoacetamido)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by its methyl ester and aminoacetamido functional groups. Its chemical formula is C₅H₈ClN₃O₃, which indicates the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, highlighting the potential of this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits notable antibacterial activity against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. In comparative studies, similar compounds demonstrated MIC values that suggest effective inhibition of these pathogens .
  • Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results:

  • Cytotoxicity Studies : In vitro assays have shown that related amide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 2-(2-aminoacetamido)acetate were tested against HepG2 liver cancer cells with IC50 values indicating significant cytotoxicity .
  • Selectivity : The therapeutic index (TI) calculated for these compounds suggests that they may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

  • Radical Scavenging Assays : Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have demonstrated that certain derivatives can effectively scavenge free radicals, thereby exhibiting potential protective effects against oxidative stress .
  • Comparative Analysis : The antioxidant activity of these compounds was found to be comparable to established antioxidants like vitamin C, suggesting their potential utility in formulations aimed at combating oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialS. aureus, E. coli, C. albicansSignificant inhibition at low MIC values
AnticancerHepG2 liver cancer cellsIC50 = 3.57 µM; selective toxicity
AntioxidantDPPH and ABTS assaysComparable scavenging to vitamin C

Properties

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOAGVGJBLVHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515690
Record name Methyl glycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2776-60-5
Record name Methyl glycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-aminoacetamido)acetate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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